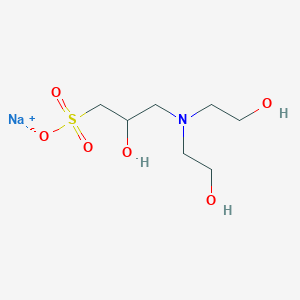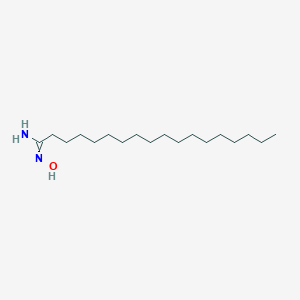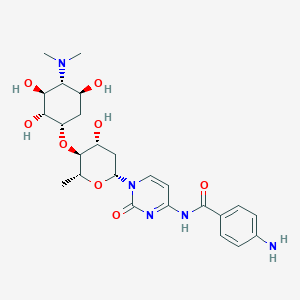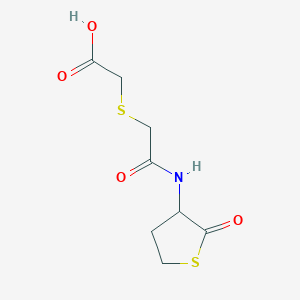
N1-b-D-Galactopyranosylamino-guanidine HCl
Vue d'ensemble
Description
N1-b-D-Galactopyranosylamino-guanidine HCl is a compound that has been studied for its chemical synthesis, structure, and properties. It falls within a broader class of compounds known for undergoing cyclization reactions and being involved in various chemical processes due to its unique functional groups (Györgydeák, Holzer, & Thiem, 1997).
Synthesis Analysis
The synthesis of related compounds involves several key steps, including acetylation and cyclization methodologies. For instance, D-galacto type N-hydroxy cyclic guanidino-sugars have been synthesized from amine and thiourea in an overall yield of 59%, showcasing the complexity and efficiency of the synthesis process (Le & Wong, 2000).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using NMR spectroscopy and mass spectrometry, providing detailed insights into their configuration and the spatial arrangement of atoms (Györgydeák, Holzer, & Thiem, 1997).
Chemical Reactions and Properties
The chemical reactivity and properties of N1-b-D-Galactopyranosylamino-guanidine HCl derivatives are influenced by their guanidine and galactopyranosylamino groups. These groups participate in various chemical reactions, including cyclization and guanylation, which are pivotal in the synthesis of cyclic guanidino-sugars and related compounds (Le & Wong, 2000).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are essential for understanding the compound's behavior in different environments and its potential applications in chemical synthesis and other areas.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to form bonds with other molecules, are critical for its applications in synthetic chemistry and the development of new materials or pharmaceuticals.
For more in-depth information on each of these aspects, the following references provide a wealth of knowledge:
- Györgydeák, Z., Holzer, W., & Thiem, J. (1997). Cyclization reactions of N1-(glycopyranosylamino) guanidines. Carbohydrate Research, 302, 229-235. Link.
- Le, V., & Wong, C. (2000). Synthesis of 2-substituted polyhydroxytetrahydropyrimidines (N-hydroxy cyclic guanidino-sugars): transition-state mimics of enzymatic glycosidic cleavage. The Journal of Organic Chemistry, 65(8), 2399-409. Link.
Applications De Recherche Scientifique
Ligand Binding and Riboswitches : The guanidine-I riboswitch, which specifically recognizes guanidinium ions, has been studied for its structure and ligand-binding mechanism. This riboswitch is found in bacteria and plays a role in nitrogen metabolism and multidrug resistance transport. It demonstrates how guanidine derivatives can be selectively recognized, highlighting their potential in biochemical applications (Reiss, Xiong, & Strobel, 2017).
Cyclization Reactions : N1-(glycopyranosylamino) guanidines, similar to N1-b-D-Galactopyranosylamino-guanidine HCl, have been utilized in cyclization reactions to form various compounds, including pyranosyl nucleosides. This demonstrates their utility in synthesizing new chemical entities, which could have implications in medicinal chemistry (Györgydeák, Holzer, & Thiem, 1997).
Protein Folding : Guanidine hydrochloride, a compound related to N1-b-D-Galactopyranosylamino-guanidine HCl, has been found to induce folding in proteins. This property is significant in understanding protein structure and function, and could be relevant in studying the mechanisms of protein folding and misfolding (Hagihara, Aimoto, Fink, & Goto, 1993).
Gene Carrier Applications : Guanidinylated compounds have been investigated as gene carriers. For instance, guanidinylated poly(allyl amine) has shown potential in DNA binding and gene transfection, indicating the relevance of guanidine derivatives in gene therapy and molecular biology research (Yu et al., 2009).
DNA Isolation : Guanidine hydrochloride has been employed for the isolation of DNA, demonstrating its utility in molecular biology for extracting genetic material from various sources (Bowtell, 1987).
Propriétés
IUPAC Name |
2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610308 | |
| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-b-D-Galactopyranosylamino-guanidine HCl | |
CAS RN |
109853-84-1 | |
| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



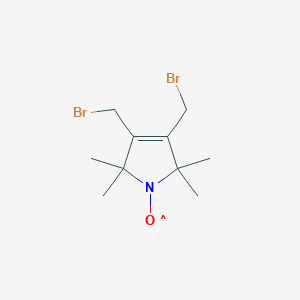
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)


